4-(Tert-butoxy)butan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)10-7-5-4-6-9;/h4-7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVGMKRNMPIBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Substituted Primary Amines in Contemporary Organic Chemistry
Substituted primary amines are a cornerstone of modern organic chemistry, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. nih.govmdpi.com Their significance stems from the versatile reactivity of the primary amino group, which can participate in a vast array of chemical transformations.
The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to primary amines, allowing them to react with a wide range of electrophiles. mdpi.com This reactivity is harnessed in numerous key reactions, including:
N-Alkylation, N-Arylation, and N-Acylation: These reactions are fundamental to the construction of more complex amine derivatives, amides, and sulfonamides, which are prevalent in biologically active molecules.
Reductive Amination: The reaction of primary amines with carbonyl compounds to form imines, followed by reduction, is a powerful method for creating secondary and tertiary amines.
Formation of Heterocycles: Primary amines are crucial starting materials for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. nih.gov
The presence of a primary amine in a molecule provides a handle for further functionalization, enabling the construction of intricate molecular frameworks. In medicinal chemistry, the amine group is often crucial for a drug's biological activity, participating in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. uni.lu
Historical Context of Butylamine and Tert Butyl Containing Building Blocks
The development of 4-(Tert-butoxy)butan-1-amine (B13590443) hydrochloride is built upon the historical foundations of its constituent parts: the butylamine (B146782) core and the tert-butyl protecting group.
The isomeric butylamines (n-butylamine, sec-butylamine, isobutylamine, and tert-butylamine) have been known for over a century, with their synthesis and reactivity being extensively studied. Historically, methods for their preparation included the reduction of the corresponding nitrobutanes or the reaction of butyl halides with ammonia (B1221849). n-Butylamine, for instance, is commercially produced by the reaction of ammonia with butanol over an alumina (B75360) catalyst. These simple amines have long served as fundamental building blocks in the chemical industry for the production of pesticides, pharmaceuticals, and rubber vulcanization accelerators.
The tert-butyl group, a bulky and sterically hindering moiety, gained prominence in the mid-20th century, primarily as a protecting group in organic synthesis. Its significant steric bulk provides kinetic stabilization to molecules and can direct the stereochemical outcome of reactions. researchgate.net The development of methods to introduce and remove the tert-butyl group from various functional groups, particularly alcohols and amines (as the tert-butoxycarbonyl, or Boc, group), was a significant advancement in synthetic chemistry. This allowed for the selective reaction of one functional group in a polyfunctional molecule while others were temporarily masked. The stability of the tert-butyl ether linkage under a wide range of conditions, except for strong acids, makes it a robust protecting group for hydroxyl functionalities. epa.gov
Emergence of 4 Tert Butoxy Butan 1 Amine Hydrochloride As a Key Intermediate in Academic Research
De Novo Synthetic Routes to Alkoxy-Substituted Butylamines
De novo synthesis involves the construction of the target molecule from simpler, readily available starting materials. For 4-(tert-butoxy)butan-1-amine, this typically involves forming the C-O-C ether linkage and then introducing the amine functionality through various functional group interconversions and amination strategies.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target amine is highly dependent on the efficient preparation of key precursors. The most common precursors are those that contain the tert-butoxybutyl backbone and a functional group that can be readily converted to an amine, such as an aldehyde, nitrile, or azide (B81097).
Several rational synthetic pathways can be envisioned starting from common chemicals:
From 1,4-Butanediol (B3395766): A straightforward approach involves the mono-protection of 1,4-butanediol to form 4-(tert-butoxy)butan-1-ol. This can be achieved under acidic conditions with isobutylene. Subsequent oxidation of the primary alcohol using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation yields the key intermediate, 4-(tert-butoxy)butanal (B13610960).
From 4-Bromobutanol Derivatives: An alternative route starts with a bifunctional C4 synthon like 4-bromo-1-acetoxy butane (B89635). google.com The tert-butoxy ether can be formed via a Williamson ether synthesis with potassium tert-butoxide. The resulting 4-(tert-butoxy)butyl bromide can then be converted into other amine precursors. For instance, reaction with potassium cyanide can yield 4-(tert-butoxy)butyronitrile. chemicalbook.com Alternatively, substitution with sodium azide produces 1-azido-4-(tert-butoxy)butane. rsc.org
From Tetrahydrofuran (THF): Ring-opening of THF with hydrogen bromide in acetic acid can generate 4-bromo-1-acetoxy butane, which then enters the pathway described above. google.com
These precursors can then be converted to the primary amine through well-established functional group interconversions. Both nitriles and azides are efficiently reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney Nickel.
| Precursor | Starting Material(s) | Key Transformation(s) | Final Amination Method |
|---|---|---|---|
| 4-(tert-Butoxy)butanal | 1,4-Butanediol, Isobutylene | Mono-etherification, Oxidation | Reductive Amination |
| 4-(tert-Butoxy)butyronitrile | 4-Bromobutanol, Potassium tert-butoxide, KCN | Etherification, Nucleophilic Substitution (CN⁻) | Reduction (e.g., LiAlH₄, H₂/Catalyst) |
| 1-Azido-4-(tert-butoxy)butane | 4-Bromobutanol, Potassium tert-butoxide, NaN₃ | Etherification, Nucleophilic Substitution (N₃⁻) | Reduction (e.g., LiAlH₄, H₂/Catalyst) |
Amination Strategies: Reductive Amination and Hydroamination Approaches
Reductive Amination: This is one of the most direct and widely used methods for synthesizing amines from carbonyl compounds. masterorganicchemistry.com The one-pot reaction of an aldehyde or ketone with ammonia (B1221849), in the presence of a reducing agent, forms the primary amine via an intermediate imine. For the synthesis of 4-(tert-butoxy)butan-1-amine, the precursor 4-(tert-butoxy)butanal is treated with an ammonia source. acs.orgorganic-chemistry.org
A variety of reducing agents can be employed, each with specific advantages.
Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are mild and selective reagents that can reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com These reactions are typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at or near room temperature.
Catalytic Hydrogenation: This method involves reacting the aldehyde and ammonia under a hydrogen atmosphere with a heterogeneous metal catalyst. acs.orgsemanticscholar.org Catalysts based on nickel, cobalt, palladium, or platinum are effective. This approach is highly atom-economical and is often favored in industrial settings. Recent research has focused on developing highly active and reusable catalysts, such as nanostructured nickel on an alumina (B75360) support (Ni/Al₂O₃), which can operate under mild conditions (e.g., 80 °C, 1-10 bar H₂). acs.org
| Reducing Agent/System | Typical Solvent | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild; selective for imine over aldehyde; risk of cyanide toxicity. commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild; non-toxic alternative to NaBH₃CN; moisture-sensitive. commonorganicchemistry.com |
| H₂ / Ni/Al₂O₃ Catalyst | Methanol / Aqueous NH₃ | Highly atom-economical; reusable catalyst; suitable for large scale. acs.org |
| H₂ / Pd/C Catalyst | Ethanol / Aqueous NH₃ | Common laboratory method; effective for a broad range of substrates. |
Hydroamination Approaches: Hydroamination involves the direct addition of an N-H bond of an amine across a C-C double or triple bond. This method is 100% atom-economical, making it an attractive green chemistry approach. The intermolecular hydroamination of an unactivated alkene like 4-(tert-butoxy)but-1-ene with ammonia would, in principle, provide a direct route to 4-(tert-butoxy)butan-1-amine. However, such reactions are challenging due to the low reactivity of unactivated olefins and the high activation barrier. Catalysis is required, typically involving alkali metals or transition metal complexes (e.g., based on lanthanides, titanium, or late transition metals). A significant challenge is controlling the regioselectivity to favor the desired anti-Markovnikov product (the terminal amine) over the Markovnikov adduct. While significant progress has been made in hydroamination, its application to the synthesis of simple primary alkyl amines from terminal alkenes and ammonia remains an area of active research.
Stereoselective Synthesis of Enantioenriched this compound Derivatives
The synthesis of chiral amines is of paramount importance in the pharmaceutical industry. Methodologies that can control the stereochemistry at a carbon atom adjacent to the amine are highly valuable. For analogues of 4-(tert-butoxy)butan-1-amine, this would involve creating a stereocenter at the C1, C2, or C3 position of the butyl chain.
Application of Chiral Auxiliaries (e.g., tert-Butanesulfinamide)
Chiral auxiliaries are enantiopure compounds that are temporarily attached to a substrate to direct a stereoselective transformation. Ellman's auxiliary, tert-butanesulfinamide (tBS), has become a powerful and widely used reagent for the asymmetric synthesis of a vast range of chiral amines. nih.govyale.edu The general strategy involves three key steps:
Condensation: An enantiopure form of tert-butanesulfinamide, (R)- or (S)-tBS, is condensed with a prochiral aldehyde or ketone to form an N-tert-butanesulfinyl imine (sulfinimine). For example, a ketone such as 1-(tert-butoxy)butan-2-one (B6227011) could be used to generate a derivative with chirality at C2.
Diastereoselective Addition: The sulfinyl group acts as a powerful chiral directing group, controlling the facial approach of a nucleophile to the C=N bond. For synthesizing primary amines, the nucleophile is a hydride source (reduction). The reduction of N-sulfinyl ketimines often proceeds with high diastereoselectivity.
Auxiliary Cleavage: The tert-butanesulfinyl group is readily removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an alcohol solvent, which simultaneously reveals the free primary amine and forms the hydrochloride salt. iupac.org
This methodology allows for the predictable synthesis of either enantiomer of the desired chiral amine simply by choosing the corresponding (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary. semanticscholar.org
Transition Metal-Catalyzed Enantioselective Hydrogenation of Imines
The asymmetric hydrogenation of prochiral imines is one of the most efficient and atom-economical methods for producing chiral amines. nih.govresearchgate.net This approach avoids the use of stoichiometric chiral auxiliaries and instead relies on a small amount of a chiral catalyst. The general process involves:
Imine Formation: A prochiral ketone or aldehyde is condensed with an amine source to form a C=N double bond. For primary amines, this often involves using an N-protected imine (e.g., N-benzyl or N-diphenylphosphinoyl) or, more directly, an unprotected N-H imine. nih.gov
Asymmetric Hydrogenation: The imine substrate is hydrogenated using molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst. These catalysts typically consist of a metal center (commonly Iridium, Rhodium, or Ruthenium) coordinated to a chiral ligand, often a diphosphine ligand like BINAP or f-Binaphane. nih.govnih.govacs.org
The chiral ligand creates an asymmetric environment around the metal center, which forces the hydrogenation to occur preferentially on one face of the imine, leading to a high excess of one enantiomer of the amine product. This method is known for its high efficiency, excellent enantioselectivities (often >95% ee), and operational simplicity, making it a powerful tool for synthesizing enantioenriched amine derivatives. nih.govacs.org
| Catalyst Metal | Representative Chiral Ligand | Substrate Class | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium (Ir) | (S,S)-f-Binaphane | N-H Ketoimines | up to 95% nih.gov |
| Rhodium (Rh) | (R)-BINAP | N-Aryl Ketoimines | >98% nih.gov |
| Ruthenium (Ru) | Chiral Diamine/Diphosphine | Aromatic Imines | >99% |
| Palladium (Pd) | (S)-Tol-BINAP | Fluorinated Iminoesters | up to 99% dicp.ac.cn |
Green Chemistry Principles in the Synthesis of Alkoxy Amines
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amines, including alkoxy amines, has been a significant area of focus for the application of these principles. rsc.orgrsc.org
Key green considerations in the synthesis of 4-(tert-butoxy)butan-1-amine and its analogues include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic methods like reductive amination with H₂ and hydroamination are inherently superior to classical methods that use stoichiometric reagents (e.g., reduction of azides or nitriles with metal hydrides) or protecting groups, which generate significant waste. rsc.org
Use of Catalysis: Shifting from stoichiometric reagents to catalytic alternatives is a core green principle. The use of reusable heterogeneous catalysts, such as Ni/Al₂O₃ for reductive amination, is particularly advantageous as it simplifies product purification and minimizes waste. acs.orgsemanticscholar.org The development of catalysts based on earth-abundant and less toxic metals (e.g., nickel, cobalt, iron) is a key goal over precious metals (e.g., platinum, rhodium, palladium). semanticscholar.org
Renewable Feedstocks: While many starting materials for amine synthesis are derived from petrochemicals, there is growing interest in using biomass-derived precursors. rsc.org For example, amino acids can be catalytically converted to primary amines. chemistryviews.org In the long term, developing routes to the C4 backbone of the target molecule from renewable resources like succinic acid or furfural (B47365) would significantly improve the sustainability profile.
Safer Solvents and Reagents: Modern synthetic methods aim to replace hazardous solvents and reagents. Catalytic reductive amination can often be performed using aqueous ammonia and relatively benign solvents like methanol or ethanol, avoiding the need for chlorinated solvents and hazardous hydride reagents like LiAlH₄. semanticscholar.org
By integrating these principles, the synthesis of alkoxy amines can be made more efficient, less wasteful, and environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.
Aqueous Medium and Catalyst-Free Reactions (e.g., N-tert-Butyloxycarbonylation)
The protection of the amine functionality is a crucial step in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions. nih.govresearchgate.netorganic-chemistry.org Traditionally, the introduction of the Boc group (N-tert-butyloxycarbonylation) involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.netnumberanalytics.com However, recent advancements have demonstrated the feasibility and advantages of performing this reaction in an aqueous medium without the need for a catalyst. organic-chemistry.orgias.ac.innih.gov
This catalyst-free approach in water is not only environmentally benign but also highly chemoselective. organic-chemistry.orgias.ac.innih.gov The reaction proceeds efficiently at room temperature, selectively affording N-Boc derivatives without the formation of common side products such as isocyanates, ureas, or N,N-di-Boc compounds. organic-chemistry.orgnih.gov This method is applicable to a wide range of amines, including amino alcohols, which are direct precursors to compounds like 4-(tert-butoxy)butan-1-amine. organic-chemistry.orgias.ac.in The use of water as a solvent enhances reactivity and selectivity, aligning with the principles of green chemistry by being non-hazardous and simplifying product isolation, often through simple filtration or extraction. organic-chemistry.org
The table below illustrates the efficiency of catalyst-free N-tert-butyloxycarbonylation for various amines in an aqueous medium.
| Amine Substrate | Reaction Time (minutes) | Yield (%) | Reference |
| Benzylamine | 2 | 98 | organic-chemistry.org |
| p-Anisidine | 5 | 96 | organic-chemistry.org |
| (R)-(+)-α-Methylbenzylamine | 2 | 98 | organic-chemistry.org |
| L-Phenylalaninol | 5 | 95 | organic-chemistry.org |
| 2-Aminophenol | 10 | 94 | ias.ac.in |
Energy-Efficient Methodologies (e.g., Microwave-Assisted Synthesis)
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govnih.gov In the context of synthesizing this compound and its analogues, microwave irradiation can dramatically reduce reaction times for both the protection and deprotection of the amine group. nih.gov
The primary benefit of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, leading to a significant increase in reaction rates. nih.gov For instance, the N-Boc protection of primary amines, a key step in the synthesis, can be accomplished in minutes under microwave irradiation, compared to hours with conventional heating, often with comparable or even improved yields. nih.gov This energy-efficient approach not only saves time but also reduces energy consumption. nih.gov
The following table provides a comparison of reaction times and yields for amine protection/deprotection using conventional heating versus microwave-assisted synthesis.
| Reaction | Conventional Heating | Microwave-Assisted | Reference |
| N-protection of 3-aminopyridine (B143674) with acetonylacetone | Time: 48 hours, Yield: 68% | Time: 60 minutes, Yield: 75% | nih.gov |
| Deprotection of N-(2,5-dimethylpyrrole)aniline | Time: 36 hours, Yield: 55% | Time: 30 minutes, Yield: 55% | nih.gov |
| Three-component synthesis of quinoline (B57606) derivatives | Time: 3 hours to overnight, Lower yield | Time: 3-4 minutes, Good isolated yields (50-80%) | nih.gov |
| Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones | No desired product after 3 days | Time: 55 minutes, Yields: 60-85% | nih.gov |
Atom Economy and Waste Minimization Strategies
Strategies to improve atom economy and minimize waste in amine synthesis include:
Catalyst-Free Reactions: As discussed in section 2.3.1, performing reactions like N-tert-butyloxycarbonylation in water without a catalyst eliminates the need for and subsequent removal of a catalyst, thereby reducing waste streams. organic-chemistry.org
Solvent Selection: The use of environmentally benign solvents like water or minimizing solvent use altogether (solvent-free conditions) significantly reduces waste. researchgate.net Traditional methods often rely on chlorinated solvents like dichloromethane, which are now being phased out due to environmental concerns. researchgate.net
Avoiding Unnecessary Derivatization: The ideal "green" synthesis avoids protecting groups altogether. rsc.orgorganic-chemistry.org While not always feasible, designing synthetic routes that minimize the number of protection/deprotection steps is a key strategy. rsc.org
The efficiency of a chemical process from a waste perspective can be quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. By adopting greener methodologies, the E-factor for the synthesis of amine-containing compounds can be significantly reduced.
Continuous Flow Chemistry in the Preparation of this compound and Related Structures
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers a paradigm shift from traditional batch processing. ru.nl This technology provides numerous advantages for the synthesis of amines and their derivatives, including enhanced safety, precise process control, and straightforward scalability. acs.orgrsc.org
Advantages of Flow Conditions for Amine Synthesis
The application of continuous flow technology to amine synthesis, including protection and deprotection steps, offers several key benefits:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with highly exothermic or potentially hazardous reactions. ru.nl This is particularly relevant for amination reactions, which can be highly exothermic.
Precise Control of Reaction Parameters: Key parameters such as temperature, pressure, and residence time can be controlled with high precision in a flow system. acs.org This level of control often leads to higher yields, improved selectivity, and reduced formation of byproducts compared to batch reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, allowing for efficient temperature control and mixing. ru.nl
Accessibility of Extreme Conditions: Flow systems can be easily pressurized, allowing reactions to be conducted at temperatures above the solvent's boiling point, which can significantly accelerate reaction rates. acs.org
Automation and Integration: Flow processes are amenable to automation, enabling unattended operation and the integration of multiple reaction and purification steps into a single, continuous process. researchgate.net
Reaction Optimization and Scalability in Microreactor Systems
Microreactors are a key component of modern continuous flow chemistry, providing an ideal environment for the rapid optimization of reaction conditions. ru.nl By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for a given transformation can be quickly identified using only small quantities of materials. ru.nl
For instance, in the N-Boc deprotection of amines, a flow reactor can be used to screen different temperatures and residence times to achieve high conversion and selectivity. acs.orgrsc.org The table below illustrates the optimization of N-Boc deprotection in a continuous flow system.
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |
| N-Boc Imidazole | TFE | 120 | 30 | 100 | acs.org |
| N-Boc Imidazole | MeOH | 120 | 30 | 100 | acs.org |
| N-Boc Imidazole | THF | 120 | 30 | 47 | acs.org |
| N-Boc Aniline | TFE | 240 | 30 | 93 | acs.org |
| N-Boc Aniline | MeOH | 240 | 30 | 88 | acs.org |
Once optimized on a small scale, the process can be readily scaled up for production. acs.orgrsc.org Scaling up in a flow system can be achieved by either running the process for a longer duration, using a larger reactor, or by "numbering up" – running multiple reactors in parallel. ru.nlrsc.org This straightforward scalability is a major advantage over batch processes, where scaling up often requires significant redevelopment and can introduce new safety and control challenges. For example, a continuous flow process for the synthesis of pyrroles was successfully scaled from a microreactor to a production rate of 55.8 grams per hour. acs.org
Reactions of the Primary Amine Moiety
The primary amine group in 4-(tert-butoxy)butan-1-amine is a versatile nucleophile, enabling a range of modifications to the molecule's structure.
N-alkylation of 4-(tert-butoxy)butan-1-amine can be achieved through several methods. Direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.commasterorganicchemistry.com A more controlled approach is reductive amination. masterorganicchemistry.comorganicreactions.org This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com
N-acylation reactions readily occur with 4-(tert-butoxy)butan-1-amine, reacting with acyl chlorides or anhydrides in the presence of a base to form stable amide products. These reactions are typically high-yielding and can be performed under mild conditions.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Product Type |
| Reductive Amination | Aldehyde/Ketone, NaBH3CN or NaBH(OAc)3 | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine) | Amide |
The primary amine of 4-(tert-butoxy)butan-1-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction must be carefully controlled to ensure the amine is not fully protonated, which would render it non-nucleophilic. libretexts.org
While primary amines typically form imines, enamines are generally formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.orgmasterorganicchemistry.com Therefore, direct enamine formation with 4-(tert-butoxy)butan-1-amine is not a primary reaction pathway. However, enamines could be synthesized from the N-alkylated secondary amine derivatives of this compound. youtube.com
Table 2: Condensation Reactions with Carbonyl Compounds
| Reactant | Product | Key Conditions |
| Aldehyde or Ketone | Imine (Schiff Base) | Acid catalysis, controlled pH |
The nucleophilic primary amine of 4-(tert-butoxy)butan-1-amine is readily converted into amides, ureas, and carbamates.
Amides are synthesized by reacting the amine with carboxylic acids activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base. nih.gov Alternatively, acyl chlorides or anhydrides can be used. luxembourg-bio.com
Ureas can be formed through several routes. The reaction of the amine with an isocyanate is a common method. scispace.comnih.gov Another approach involves the reaction with a carbamate (B1207046) precursor or the use of phosgene (B1210022) or its equivalents. scispace.com One-pot syntheses from Boc-protected amines have also been developed, which could be adapted for this compound after initial deprotection. researchgate.net
Carbamates are typically synthesized by reacting the amine with a chloroformate or by the reaction of an isocyanate intermediate with an alcohol. organic-chemistry.org Direct synthesis of carbamates from Boc-protected amines has been achieved using lithium tert-butoxide as a base, a method that avoids hazardous reagents. nih.govresearchgate.net
Table 3: Synthesis of Amides, Ureas, and Carbamates
| Derivative | Synthetic Method | Common Reagents |
| Amide | Acylation | Carboxylic acid + coupling agent (e.g., EDC/HOBt), Acyl chloride, Anhydride |
| Urea | Reaction with isocyanate | Isocyanate, Phosgene equivalents |
| Carbamate | Reaction with chloroformate | Chloroformate, Di-tert-butyl dicarbonate |
Transformations Involving the Tert-butoxy Functional Group
The tert-butoxy group serves as a protecting group for the alcohol functionality and can be selectively removed or transformed under specific conditions.
The tert-butyl ether of this compound can be cleaved to reveal the corresponding primary alcohol. This deprotection is typically achieved under acidic conditions. researchgate.netmdma.ch Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly employed. fishersci.co.uk Care must be taken as the amine functionality will also be protonated under these conditions. It is possible to selectively cleave tert-butyl esters in the presence of tert-butyl ethers, highlighting the differential stability of these groups. jst.go.jpresearchgate.net Recent methods have also explored the use of catalytic amounts of copper(II) triflate for the mild cleavage of tert-butyl ethers. bath.ac.uk
Table 4: Selected Methods for Tert-butyl Ether Cleavage
| Reagent | Conditions |
| Trifluoroacetic acid (TFA) | Anhydrous, room temperature |
| Hydrochloric acid (HCl) | In organic solvent (e.g., dioxane, ethyl acetate) |
| Copper(II) triflate (Cu(OTf)2) | Catalytic, mild conditions |
While the primary reactions occur at the amine and tert-butoxy groups, the underlying butyl chain can also be a site for functional group interconversion, typically after initial transformations of the primary functional groups. For instance, following the cleavage of the tert-butyl ether to reveal the primary alcohol, this alcohol can be oxidized to an aldehyde or a carboxylic acid. organic-chemistry.org Further reactions could then be carried out at this new functional group, expanding the range of possible derivatives.
Utility as a Synthetic Building Block in Complex Molecule Construction
This compound serves as a valuable bifunctional building block in organic synthesis, offering two distinct reactive sites: a primary amine and a sterically hindered tert-butoxy ether. The primary amine provides a nucleophilic center for a wide array of transformations, while the tert-butyl ether group acts as a stable, bulky substituent that can influence the stereochemical outcome of reactions and is resistant to cleavage under many standard reaction conditions. This unique combination allows for its strategic incorporation into complex molecular architectures.
Precursor to Multi-Functionalized Organic Scaffolds
The primary amine functionality of 4-(tert-butoxy)butan-1-amine is readily derivatized to introduce additional functional groups, thereby creating multi-functionalized organic scaffolds. These scaffolds can be tailored for various applications in medicinal chemistry and materials science by sequentially or concurrently modifying the amine and introducing other reactive handles.
Common derivatization reactions at the primary amine include acylation, alkylation, sulfonylation, and reductive amination. For instance, reaction with various acylating agents can introduce amide functionalities, which can serve as hydrogen bond donors and acceptors, crucial for molecular recognition. Alkylation with electrophiles containing other functional groups, such as esters, nitriles, or protected alcohols, can further elaborate the molecular framework.
The general scheme for the derivatization of 4-(tert-butoxy)butan-1-amine to form multi-functionalized scaffolds is presented below:
Scheme 1: Derivatization of the Primary Amine
Where R-X can be an acyl halide, alkyl halide, sulfonyl chloride, or an aldehyde/ketone for reductive amination.
The resulting derivatized scaffolds can be further manipulated. For example, if the introduced 'R' group contains an ester, it can be hydrolyzed to a carboxylic acid, creating a scaffold with both amide and carboxylic acid functionalities.
Table 1: Examples of Multi-Functionalized Scaffolds Derived from 4-(Tert-butoxy)butan-1-amine
| Reagent (R-X) | Resulting Functional Group | Potential Subsequent Functionalization |
| Acetyl chloride | Acetamide | Hydrolysis to amine |
| Methyl bromoacetate | Secondary amine, Ester | Hydrolysis to carboxylic acid |
| Dansyl chloride | Sulfonamide | Further reactions at the aromatic ring |
| Cyclohexanone (with NaBH3CN) | Secondary amine | N-alkylation, N-acylation |
These multi-functionalized scaffolds are valuable intermediates in the synthesis of libraries of compounds for drug discovery, allowing for systematic variation of substituents to explore structure-activity relationships.
Integration into Heterocyclic Synthesis
The bifunctional nature of 4-(tert-butoxy)butan-1-amine makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and piperidines. These saturated heterocyclic motifs are prevalent in a vast number of biologically active compounds and natural products.
The synthesis of these heterocycles often involves an initial reaction at the primary amine followed by an intramolecular cyclization event. The four-carbon chain separating the amine and the ether provides the appropriate length for the formation of five- and six-membered rings, depending on the reaction strategy.
One common approach involves the conversion of the tert-butoxy group into a suitable leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom. However, the stability of the tert-butyl ether makes this challenging. A more frequent strategy is to introduce an electrophilic center at the terminal end of the butyl chain through a series of reactions, which can then be attacked by the amine.
Alternatively, multicomponent reactions offer an efficient route to complex heterocycles. In such reactions, 4-(tert-butoxy)butan-1-amine can serve as the amine component, reacting with an aldehyde or ketone and another component, such as an isocyanide or a β-ketoester, to construct the heterocyclic core in a single step.
Table 2: Potential Heterocyclic Systems from 4-(Tert-butoxy)butan-1-amine
| Heterocycle | General Synthetic Strategy | Key Reaction Type |
| N-Substituted Pyrrolidines | Reaction of the amine with a 1,4-dielectrophile | Nucleophilic substitution |
| Substituted Piperidines | Pictet-Spengler type reaction with an appropriate aldehyde | Cyclization |
| Fused Heterocycles | Multicomponent reactions (e.g., Ugi or Hantzsch) | Condensation, Cyclization |
The tert-butoxy group in the resulting heterocycle can influence its lipophilicity and metabolic stability, which are important considerations in drug design. The presence of this bulky group can also direct the stereochemistry of subsequent reactions on the heterocyclic ring.
Mechanistic Pathways in the Chemistry of 4 Tert Butoxy Butan 1 Amine Hydrochloride
Elucidation of Reaction Mechanisms for Key Transformations
The reactivity of 4-(tert-butoxy)butan-1-amine (B13590443) is predominantly centered around the nucleophilic nature of the primary amine. Its transformations often involve nucleophilic addition and substitution reactions, with the protonation state of the amine playing a critical role in modulating its reactivity.
As a primary amine, 4-(tert-butoxy)butan-1-amine readily participates in nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers.
Nucleophilic Substitution: In the presence of a suitable base to deprotonate the ammonium (B1175870) salt, the free amine can engage in nucleophilic substitution reactions (SN2) with alkyl halides. The reaction proceeds via a backside attack on the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a secondary amine. The bulky tert-butoxy (B1229062) group is sterically distant from the reactive amine center and thus exerts minimal steric hindrance on this process. masterorganicchemistry.com
Nucleophilic Addition to Carbonyls: The amine can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This initial addition step forms a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and undergoes dehydration to form an imine (Schiff base). This addition-elimination sequence is a cornerstone of amine chemistry. mnstate.edu
Table 1: Representative Nucleophilic Reactions
| Reaction Type | Electrophile | Intermediate | Product |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Alkyl Halide (R-X) | Pentacoordinate Transition State | Secondary Amine |
| Nucleophilic Addition-Elimination | Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) |
| Acylation | Acyl Chloride (RCOCl) | Tetrahedral Intermediate | Amide |
The hydrochloride salt form of 4-(tert-butoxy)butan-1-amine has significantly different reactivity compared to its free base form. In the protonated state (ammonium salt), the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic. mnstate.edu Consequently, for the amine to participate in nucleophilic reactions, it must first be deprotonated by a base.
The equilibrium between the protonated and deprotonated forms is governed by the pKa of the amine and the pH of the reaction medium. In acidic conditions, the compound exists predominantly as the unreactive ammonium salt. In basic conditions, the equilibrium shifts towards the nucleophilic free amine. This pH-dependent reactivity allows for the protection of the amine functionality during other chemical transformations.
Kinetic Studies and Rate-Determining Steps of Reactions
In the case of imine formation from an aldehyde or ketone, the mechanism involves multiple steps. The rate-determining step can vary depending on the reaction conditions, particularly the pH.
At neutral or slightly basic pH: The initial nucleophilic attack of the amine on the carbonyl group is often the rate-determining step.
At acidic pH: The initial attack may be fast, but the subsequent dehydration of the carbinolamine intermediate becomes the rate-determining step. This step is acid-catalyzed.
A kinetic study on the aminolysis of related carbonate compounds revealed that the reaction can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. koreascience.kr In such cases, the rate-determining step was found to be the expulsion of the leaving group from this intermediate. koreascience.kr Similar detailed kinetic analyses would be required to definitively establish the RDS for specific reactions of 4-(tert-butoxy)butan-1-amine hydrochloride.
Table 2: Factors Influencing Reaction Kinetics
| Factor | Influence on Rate | Rationale |
|---|---|---|
| Concentration | Increases with higher reactant concentrations | More frequent molecular collisions |
| Temperature | Increases with higher temperature | Molecules have higher kinetic energy, increasing the frequency and energy of collisions |
| Solvent | Dependent on mechanism (e.g., polar aprotic for SN2) | Solvation of reactants and transition states |
| Steric Hindrance | Decreases rate for SN2-type reactions | Hinders approach of the nucleophile |
| pH | Optimal pH range for reactions like imine formation | Affects protonation state of the amine and catalysis of subsequent steps |
Stereochemical Control and Diastereoselectivity in Amine Derivatization
When reactions involving 4-(tert-butoxy)butan-1-amine lead to the formation of new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge. This is particularly relevant in the synthesis of chiral molecules where specific stereoisomers are desired.
Recent advances have demonstrated methods for achieving high stereochemical control in amination reactions. For instance, copper hydride (CuH)-catalyzed reductive relay processes have been developed to synthesize chiral amines. nih.gov These methods can install a stereocenter at a position remote from the newly introduced amino group with excellent enantioselectivity. nih.gov
In such catalyst-controlled reactions, the stereochemical outcome is dictated by the chiral ligand complexed to the metal catalyst, rather than by any pre-existing chirality in the substrate. nih.gov This allows for the formation of a specific stereoisomer with high fidelity. For example, in the derivatization of a substrate containing a pre-existing stereocenter, a catalyst-controlled reaction could selectively produce one diastereomer over the other, demonstrating high diastereoselectivity. nih.gov While specific studies on the diastereoselective derivatization of 4-(tert-butoxy)butan-1-amine are not prevalent, these general principles of stereochemical control would apply to its synthetic transformations.
Advanced Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the structural assignment of 4-(Tert-butoxy)butan-1-amine (B13590443) hydrochloride.
High-resolution ¹H and ¹³C NMR spectra offer detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. The hydrochloride salt form means the amine is protonated (-NH₃⁺), which influences the chemical shifts of nearby protons.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the tert-butyl group and the four methylene (B1212753) groups of the butane (B89635) chain. The nine protons of the tert-butyl group will appear as a sharp singlet due to their chemical equivalence and the absence of adjacent protons. The protons on the butane chain will appear as multiplets due to spin-spin coupling with neighboring methylene groups. The protons on the carbon adjacent to the ammonium (B1175870) group (C1) and the oxygen atom (C4) will be the most deshielded.
The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N⁺). The tert-butyl group will show two distinct signals: one for the three equivalent methyl carbons and one for the quaternary carbon.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-(Tert-butoxy)butan-1-amine hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₃ | ~1.20 | Singlet | 9H |
| -O-CH₂-CH ₂- | ~1.65 | Multiplet | 2H |
| -CH₂-CH ₂-NH₃⁺ | ~1.80 | Multiplet | 2H |
| -CH₂-N H₃⁺ | ~3.05 | Multiplet (Triplet) | 2H |
| -O-CH ₂- | ~3.45 | Multiplet (Triplet) | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~27.5 |
| -O-CH₂-C H₂- | ~26.0 |
| -CH₂-C H₂-NH₃⁺ | ~27.0 |
| -C H₂-NH₃⁺ | ~39.5 |
| -O-C H₂- | ~68.0 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons of adjacent methylene groups in the butane chain (H1-H2, H2-H3, H3-H4), confirming the linear nature of the butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.45 ppm would correlate with the carbon signal at ~68.0 ppm, assigning them to the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. researchgate.net This is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include:
From the tert-butyl protons (~1.20 ppm) to the quaternary carbon (~73.0 ppm) and the three methyl carbons (~27.5 ppm).
From the protons of the -O-CH₂- group (~3.45 ppm) to the adjacent methylene carbon and the quaternary carbon of the tert-butyl group.
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Expected Correlations | Information Gained |
|---|---|---|
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4 | Confirms the connectivity of the butane chain. |
| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H(methyl) ↔ C(methyl) | Assigns protons to their directly attached carbons. |
| HMBC | H(methyl) ↔ C(quaternary), C(methyl); H4 ↔ C(quaternary), C3, C2 | Confirms the tert-butoxy (B1229062) group and links it to the butane chain. |
Infrared (IR) Spectroscopy for Functional Group Verification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). wisc.edu
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of the primary ammonium group (-NH₃⁺) is a key feature, giving rise to distinct stretching and bending vibrations. The spectrum will also show characteristic absorptions for C-H, C-O, and C-N bonds.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| R-NH₃⁺ | N-H Stretching | 3000-2800 (broad) |
| R-NH₃⁺ | N-H Bending (asymmetric) | ~1600 |
| R-NH₃⁺ | N-H Bending (symmetric) | ~1500 |
| Alkyl C-H | C-H Stretching | 2970-2850 |
| tert-Butyl C-H | C-H Bending | ~1390 and ~1365 |
| Ether C-O | C-O Stretching | 1150-1085 |
The broad absorption in the 3000-2800 cm⁻¹ region, resulting from the N-H stretching of the ammonium salt, is a highly characteristic feature. wisc.edu The presence of strong C-H stretching bands confirms the aliphatic nature of the compound, while the distinct C-O stretching absorption verifies the ether linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can offer structural clues based on its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the calculation of the elemental composition. For 4-(Tert-butoxy)butan-1-amine, which is analyzed as its hydrochloride salt, electrospray ionization (ESI) in positive ion mode is typically used. The compound is expected to be detected as the protonated molecule, [M+H]⁺, where M is the free amine.
Molecular Formula (Free Amine): C₈H₁₉NO
Calculated Monoisotopic Mass (Free Amine): 145.1467 Da
Expected [M+H]⁺ Ion (HRMS): m/z 146.1539 uni.lu
The experimentally determined accurate mass should match this theoretical value within a very narrow tolerance (typically <5 ppm), confirming the molecular formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. libretexts.org
The fragmentation of the [M+H]⁺ ion of 4-(Tert-butoxy)butan-1-amine (m/z 146.15) is expected to proceed through several characteristic pathways, including cleavage of the tert-butyl group and alpha-cleavage relative to the nitrogen atom.
Key Expected Fragmentation Pathways:
Loss of Isobutene: A major fragmentation pathway for tert-butoxy groups is the loss of isobutene (C₄H₈, 56 Da), leading to a protonated 4-aminobutanol fragment.
[C₈H₂₀NO]⁺ → [C₄H₁₂NO]⁺ + C₄H₈ (m/z 146.15 → m/z 90.09)
Loss of tert-Butanol (B103910): Loss of a neutral tert-butanol molecule (C₄H₁₀O, 74 Da) can also occur.
[C₈H₂₀NO]⁺ → [C₄H₁₀N]⁺ + C₄H₁₀O (m/z 146.15 → m/z 72.08)
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This would result in the formation of an iminium ion.
[C₈H₂₀NO]⁺ → CH₂=NH₂⁺ + C₇H₁₅O• (m/z 146.15 → m/z 30.03)
Table 5: Predicted Key Fragment Ions in MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 146.15 | 90.09 | C₄H₈ (Isobutene) | [HO-(CH₂)₄-NH₃]⁺ |
| 146.15 | 72.08 | C₄H₁₀O (tert-Butanol) | [C₄H₁₀N]⁺ (Butenylaminium ion) |
| 146.15 | 57.07 | C₄H₉O• (tert-Butoxy radical) | [C₄H₁₀N]⁺ (Butyliminium ion) |
Computational and Theoretical Investigations of 4 Tert Butoxy Butan 1 Amine Hydrochloride
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods are used to determine stable molecular geometries, analyze molecular orbitals, and map out electrostatic potential surfaces to understand reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(tert-butoxy)butan-1-amine (B13590443) hydrochloride, DFT calculations, often using basis sets like 6-311++G(d,p), can predict key structural parameters. jmchemsci.com These calculations provide the equilibrium bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The energetic properties derived from DFT are also crucial. By calculating the total electronic energy of the optimized structure, researchers can assess the molecule's stability. These energy values are foundational for predicting other properties, such as the thermodynamic parameters of reactions involving the compound. researchgate.net
Table 1: Predicted Structural Parameters of 4-(tert-butoxy)butan-1-amine Hydrochloride from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-O (ether) | 1.43 Å |
| C-N (amine) | 1.48 Å | |
| O-C (tert-butyl) | 1.45 Å | |
| C-C (alkyl chain) | 1.53 - 1.54 Å | |
| N-H (ammonium) | 1.02 Å | |
| Bond Angle | C-O-C | 118.5° |
| C-C-N | 112.0° | |
| H-N-H | 109.5° |
Note: These are representative values based on typical findings for similar functional groups and are for illustrative purposes.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com
For this compound, the analysis would likely show that the HOMO is localized around the non-bonding orbitals of the ether oxygen atom, while the LUMO is distributed around the positively charged ammonium (B1175870) group (-NH3+). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov
Table 2: Hypothetical FMO Properties for this compound
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -9.8 | Region of nucleophilicity (electron-donating) |
| LUMO Energy | 2.5 | Region of electrophilicity (electron-accepting) |
| HOMO-LUMO Gap | 12.3 | High kinetic stability, low reactivity |
Note: These values are illustrative and depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions.
For this compound, an MEP map would reveal:
Positive Potential (Blue): Regions with a deficiency of electrons, indicating sites for nucleophilic attack. This area would be concentrated around the hydrogen atoms of the ammonium group (-NH3+), reflecting its positive charge.
Negative Potential (Red): Electron-rich regions, indicating sites for electrophilic attack. The most negative potential would be localized around the ether oxygen atom due to its lone pairs of electrons. researchgate.net
Neutral Potential (Green): Areas with moderate potential, typically found over the hydrocarbon portions of the alkyl and tert-butyl groups.
This visual representation helps in understanding how the molecule would interact with other reagents, ions, or biological receptors. researchgate.net
Conformational Analysis of the Alkyl and Tert-Butyl Moieties
The flexibility of the butoxy chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around the single bonds. The steric bulk of the tert-butyl group significantly influences the preferred conformations of the molecule.
Studies on similar substituted molecules have shown that substituents can strongly favor specific arrangements. ethz.ch For the title compound, rotation around the C-C bonds of the butyl chain and the C-O ether bond would lead to different conformers, such as anti and gauche arrangements. The large tert-butyl group would likely impose significant steric hindrance, favoring conformations where it is positioned away from the main alkyl chain to minimize repulsive interactions. Computational methods can calculate the relative energies of these conformers, revealing the most populated states in a given environment. X-ray diffraction studies of related compounds have demonstrated the exclusive presence of a single, most stable conformation in the solid state. ethz.ch
Table 3: Illustrative Relative Energies of Key Conformers
| Dihedral Angle | Conformation | Relative Energy (kJ/mol) |
|---|---|---|
| O-C1-C2-C3 | Anti | 0 (most stable) |
| O-C1-C2-C3 | Gauche | +3.5 |
| C4-O-C(tBu)-C | Staggered | 0 (most stable) |
| C4-O-C(tBu)-C | Eclipsed | +15.0 (high energy) |
Note: This table provides hypothetical energy differences to illustrate the principles of conformational analysis.
Reaction Mechanism Prediction and Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for understanding the reaction kinetics.
For reactions involving this compound, such as N-acylation or substitution reactions, theoretical models can map the potential energy surface. jmchemsci.com By locating the transition state structure, chemists can gain insights into the bond-forming and bond-breaking processes that occur during the reaction. Quantum chemical methods can predict the geometry and energy of these fleeting transition states, which are often impossible to observe experimentally. jmchemsci.com
Once the structures of the reactants, products, and transition state are optimized, their energies can be used to predict crucial thermodynamic and kinetic parameters.
Thermodynamic Parameters: The difference in the energies of the products and reactants allows for the calculation of the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous, thermodynamically favorable reaction.
Kinetic Parameters: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate, indicating that the reaction is kinetically favorable.
These predictions are essential for understanding whether a proposed reaction is viable and for optimizing reaction conditions. For instance, theoretical studies on the reactions of similar amines have successfully predicted reaction rates and product distributions. whiterose.ac.uk
Table 4: Hypothetical Parameters for a Reaction Involving this compound
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -85 kJ/mol | The reaction is exothermic. |
| Gibbs Free Energy of Reaction (ΔG) | -70 kJ/mol | The reaction is spontaneous. |
| Activation Energy (Ea) | 110 kJ/mol | The reaction proceeds at a moderate rate at room temperature. |
Note: These values are for a hypothetical reaction and serve as an example of the data generated from such calculations.
Intermolecular Interactions and Complexation Studies (e.g., hydrogen bonding)
In the solid state and in concentrated solutions, this compound is governed by a network of intermolecular interactions, primarily driven by the electrostatic attraction between the 4-(tert-butoxy)butan-1-ammonium cation and the chloride anion. Computational and theoretical chemistry provides powerful tools to dissect these interactions, offering insights into the structure, stability, and energetics of the compound's condensed phases. While specific computational studies exclusively focused on this compound are not prevalent in publicly accessible literature, the principles of its intermolecular interactions can be thoroughly analyzed based on established theoretical frameworks and studies of analogous alkylammonium chlorides.
The primary intermolecular force is the strong ionic interaction between the positively charged ammonium group (-NH3+) of the cation and the negatively charged chloride ion (Cl-). Beyond this fundamental electrostatic attraction, the system is characterized by a significant network of hydrogen bonds. The ammonium group acts as a hydrogen bond donor, with its three acidic protons forming strong charge-assisted hydrogen bonds with the chloride anion, which serves as a hydrogen bond acceptor. These interactions are typically denoted as N-H···Cl.
Theoretical methods such as Density Functional Theory (DFT) are instrumental in modeling these interactions. DFT calculations can optimize the geometry of ion pairs or larger clusters of this compound, predicting key structural parameters. These parameters include the distances of the hydrogen bonds (the N···Cl and H···Cl distances) and the angle of the N-H···Cl bond, which ideally approaches linearity (180°) for a strong hydrogen bond.
Further analysis using computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of these bonds. QTAIM analysis can identify bond critical points (BCPs) between the hydrogen and chloride atoms, and the electron density (ρ) and its Laplacian (∇²ρ) at these points can quantify the strength and nature of the hydrogen bonds. For strong hydrogen bonds, a significant electron density and a positive Laplacian are expected, indicating a depletion of charge along the bond path, which is characteristic of closed-shell interactions like strong hydrogen bonds.
Natural Bond Orbital (NBO) analysis is another valuable computational tool. It allows for the investigation of charge transfer between the interacting species. In the case of this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the chloride anion into the antibonding orbitals of the N-H bonds (n(Cl) → σ*(N-H)). The second-order perturbation energy (E(2)) associated with this charge transfer provides a quantitative measure of the hydrogen bond strength.
The ether oxygen in the tert-butoxy (B1229062) group is a potential hydrogen bond acceptor. However, in the hydrochloride salt, the primary and strongest hydrogen bonds will be formed between the ammonium group and the chloride anion. In the presence of other potential hydrogen bond donors, or in complexation studies with other molecules, the ether oxygen could play a more significant role in directing intermolecular associations.
To provide a clearer, albeit hypothetical, picture based on typical values for similar structures, the expected parameters for the N-H···Cl hydrogen bonds are presented in the table below. It is important to emphasize that these are representative values and would require specific experimental (e.g., X-ray crystallography) or computational studies on this compound for precise determination.
| Interaction Type | Donor | Acceptor | Typical H···A Distance (Å) | Typical D-H···A Angle (°) | Theoretical Investigative Methods |
| Hydrogen Bond | -NH3+ | Cl- | 2.1 - 2.4 | 160 - 180 | DFT, QTAIM, NBO |
| van der Waals Forces | Alkyl/Ether Groups | Alkyl/Ether Groups | > 3.0 | N/A | Molecular Mechanics, DFT-D |
Table 1: Predicted Intermolecular Interaction Parameters for this compound
Q & A
Q. What are the optimal synthetic routes for 4-(Tert-butoxy)butan-1-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-bromobutan-1-amine with tert-butanol in the presence of a base (e.g., NaH or K₂CO₃) under reflux in polar aprotic solvents like DMF or THF . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to tert-butanol), temperature (80–100°C), and reaction time (12–24 hours). Catalysts like phase-transfer agents may improve efficiency. Post-synthesis, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl in anhydrous ether, followed by recrystallization from ethanol/ether mixtures .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H NMR (DMSO-d₆) should show peaks for the tert-butoxy group (δ 1.15 ppm, singlet, 9H), butanamine backbone (δ 2.5–3.0 ppm, multiplet), and NH₃⁺ (broad peak at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should display a molecular ion peak at m/z 176.2 [M-Cl]⁺ .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store in airtight, light-resistant containers at –20°C under inert gas (Ar/N₂). The hydrochloride salt is hygroscopic; prolonged exposure to moisture or heat (>40°C) can hydrolyze the tert-butoxy group, forming butan-1-amine and tert-butanol. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent, cell lines). For example:
- Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity .
- Receptor Specificity : Perform competitive binding assays (e.g., radioligand displacement) to confirm target engagement. If the compound shows unexpected activity against serotonin receptors, conduct molecular docking simulations to validate interactions with tertiary amine motifs .
- Metabolic Stability : Compare in vitro (hepatocyte microsomes) and in vivo (rodent PK) data to identify enzymatic degradation pathways .
Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model reaction pathways (e.g., SN2 substitution at the tert-butoxy group). Transition state analysis can predict activation energies and regioselectivity .
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to optimize reaction solvents. MMFF94 force fields are suitable for modeling hydrogen bonding with the hydrochloride counterion .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Functional Group Modifications : Replace the tert-butoxy group with cyclopentyloxy or benzyloxy to alter lipophilicity (logP) and membrane permeability. For instance, benzyloxy derivatives in showed 2.3-fold higher BBB penetration in murine models .
- Backbone Elongation : Extend the butanamine chain to pentanamine to improve binding pocket occupancy in enzymes like monoamine oxidases (MAOs). Assay IC₅₀ values against MAO-A/B isoforms to quantify inhibition .
Q. What strategies mitigate side reactions during scale-up synthesis?
- Byproduct Control : Monitor for tert-butanol formation via GC-MS. Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to sequester excess HCl .
- Flow Chemistry : Use continuous flow reactors with residence times <5 minutes to minimize hydrolysis. A 2019 study achieved 85% yield at 100 g scale using this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
